![molecular formula C11H12N4O B3012307 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-49-6](/img/structure/B3012307.png)

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

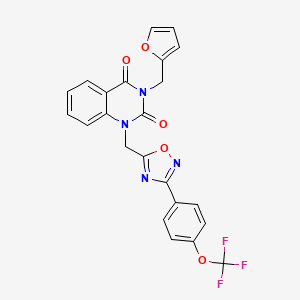

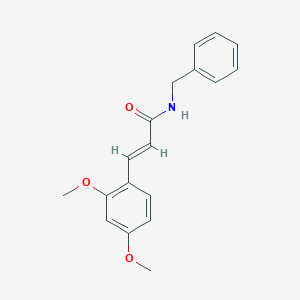

The compound 8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a derivative of the quinazolinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound includes a triazoloquinazolinone core, which is a fused ring system combining triazole and quinazolinone moieties. This core is further substituted with methyl groups at the 8th position of the fused ring system.

Synthesis Analysis

The synthesis of derivatives of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has been explored through regioselective reactions. Specifically, 1H-1,2,4-triazol-3-amines are reacted with 2-acyl-5,5-dimethylcyclohexane-1,3-diones and 2-dimethylaminomethylidene-5,5-dimethylcyclohexane-1,3-dione to yield substituted products. The structure of these products is confirmed using 1H and 13C NMR spectroscopy, ensuring the correct placement of substituents on the heterocyclic core .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) spectroscopy. The use of both proton (1H) and carbon (13C) NMR allows for a detailed understanding of the molecular framework, including the positions of the methyl groups and the integrity of the triazoloquinazolinone scaffold. This analytical technique is crucial for confirming the regioselectivity of the synthesis process and the identity of the final products .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-component condensations. These reactions typically involve the combination of 3-amino-1,2,4-triazole or its derivatives, a diketone such as dimedone or cyclohexane-1,3-dione, and dimethylformamide dimethyl acetal. The result is the formation of 8,8-disubstituted 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, where the substituents (R,R) can vary depending on the starting materials used .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, these compounds would exhibit solid-state characteristics at room temperature and may have varying solubilities in organic solvents. Their stability, melting points, and reactivity would be influenced by the nature of the substituents and the overall molecular structure. The presence of the dimethyl groups may contribute to increased lipophilicity and could potentially affect the compound's biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

8,8-Dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and its derivatives have been a subject of extensive research, primarily focusing on their synthesis and chemical structure. The compound is synthesized through various methods, including three-component condensation processes and reactions with different derivatives and acetal compounds. These methods have led to a variety of structurally related compounds, demonstrating the versatility of this chemical framework (Shikhaliev et al., 2005), (Petrov & Kasatochkin, 2013), (Al-Salahi & Geffken, 2011).

Potential Biological Activities and Applications

Studies have also delved into the potential biological activities of these compounds. For instance, research has explored their synthesis with the aim of discovering novel biological activities and applications in various fields. This includes the investigation of structure-activity relationships and potential use in medicinal chemistry (Francis et al., 1988), (Alagarsamy & Pathak, 2007).

Advanced Chemical Analysis and Structural Elucidation

Advanced chemical analysis techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations have been employed to elucidate the structural details of these compounds. Such studies contribute to a deeper understanding of the molecular structure and properties, paving the way for further research and application development (Abuelizz et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .

Mode of Action

Similar compounds have been shown to inhibit cdks, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdks can affect multiple cellular processes, including cell cycle progression and apoptosis .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties, including good partitioning into the central nervous system and robust in vivo target engagement after oral dosing .

Result of Action

Similar compounds have shown potent cytotoxic activities against various cell lines .

Action Environment

Similar compounds have shown excellent thermal stability, suggesting that they may be resistant to degradation in various environments .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVBLYWEOYYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)